Agn-PC-0nbq4I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nbq4I is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The preparation of Agn-PC-0nbq4I involves several synthetic routes and reaction conditions. The most common methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium.
Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.
Analyse Chemischer Reaktionen
Agn-PC-0nbq4I undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common reagents and conditions used in these reactions include hydrohalic acids, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nbq4I has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Agn-PC-0nbq4I involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0nbq4I can be compared with other similar compounds, such as:
AGN-PC-0CUK9P: This compound has similar properties and applications but differs in its molecular structure and specific interactions.
AgN5: This compound is known for its high-energy density and unique chemical properties.
Boron Nitride (B4N4): This compound has applications in materials science and nanotechnology.
The uniqueness of this compound lies in its specific molecular structure and the range of applications it offers in various fields of research.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and wide range of applications make it a valuable compound for further study and development.
Eigenschaften
CAS-Nummer |
1562-62-5 |
---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-cyclohexyl-1-phenylethanimine |
InChI |
InChI=1S/C14H19N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
NVLVSZVGLGTPJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.